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Compound of Interest

Compound Name: alpha-D-Ribofuranose

Cat. No.: B154505 Get Quote

D-Ribose is a crucial aldopentose monosaccharide, forming the backbone of ribonucleic acid

(RNA) and essential biomolecules like adenosine triphosphate (ATP).[1][2] While the β-D-

ribofuranose form is the biologically active conformation found in these macromolecules, it is

important for researchers to understand that D-Ribose in its crystalline solid state does not

exist as the furanose isomer.[1][3] X-ray diffraction and NMR spectroscopy studies have

conclusively shown that crystalline D-Ribose is composed of the α- and β-pyranose anomers.

[1] In aqueous solution, D-Ribose exists as a complex equilibrium mixture of these pyranose

forms (α and β) and the furanose forms (α and β), with the β-pyranose form being predominant.

[1][4] This guide provides a comprehensive overview of the physical properties of D-Ribose,

with a focus on its crystalline state, supported by detailed experimental methodologies.

Quantitative Physical Properties of D-Ribose
The following table summarizes key physical and chemical properties of D-Ribose.
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Property Value Reference(s)

Molecular Formula C₅H₁₀O₅ [5][6]

Molecular Weight 150.13 g/mol [4][5][6]

Melting Point 88-92 °C [4]

Appearance White solid [7]

Solubility
Soluble in water; Insoluble in

ether.[4]
[4]

Density (Predicted) 1.681 ± 0.06 g/cm³ [6]

Specific Rotation [α]

Exhibits complex mutarotation

in water (c=4, H₂O): -23.1° (1.5

min) -21.3° (5 min) -23.7° (300

min, equilibrium)[4]

[4]

CAS Number

50-69-1 (for D-Ribose) 32445-

75-3 (for alpha-D-

Ribofuranose)[4][5][6]

[4][5][6]

Spectroscopic Data
Spectroscopic techniques are fundamental for the structural elucidation and identification of D-

Ribose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide

detailed information about the connectivity and stereochemistry of the molecule. In D₂O at

44°C, the ¹H NMR spectrum reveals an equilibrium mixture of isomers: 17% α-pyranose,

59% β-pyranose, 9% α-furanose, and 15% β-furanose.[4]

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available for D-Ribose, showing

characteristic absorptions for O-H and C-O stretching vibrations.[5][8]

Raman Spectroscopy: FT-Raman spectra provide complementary vibrational information.[5]

[8]
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Experimental Protocols
Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range

(typically 0.5-1.0°C) indicates high purity, whereas impurities lead to a depressed and broader

melting range.[9]

Methodology:

Sample Preparation: A small amount of the dry, powdered crystalline D-Ribose is introduced

into a capillary tube (sealed at one end) to a height of 2-3 mm.[10][11] The sample is packed

tightly by tapping the tube or dropping it through a longer glass tube.[10]

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp

or Thiele tube).[10]

Heating: The sample is heated rapidly to approximately 15-20°C below the expected melting

point.[9][11] The heating rate is then reduced to a slow rate (approx. 1-2°C per minute) to

allow for thermal equilibrium.[9]

Observation: The temperatures are recorded at which the first droplet of liquid appears

(onset of melting) and when the entire sample has liquefied (completion of melting). This

range is reported as the melting point.

Optical Rotation Measurement (Polarimetry)
Optical activity, the ability to rotate the plane of polarized light, is a characteristic property of

chiral molecules like monosaccharides.[12] It is measured using a polarimeter.[12][13]

Methodology:

Solution Preparation: A solution of D-Ribose is prepared by accurately weighing the solid and

dissolving it in a specific volume of solvent (e.g., water) at a known concentration (c).[13]
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Polarimeter Calibration: The polarimeter is calibrated by measuring the zero rotation with a

cell containing only the solvent.[13]

Measurement: The sample cell is filled with the prepared D-Ribose solution. The angle of

rotation (α) is measured at a specific wavelength (commonly the sodium D-line, 589.3 nm)

and temperature (e.g., 20°C).[13]

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] =

α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c

is the concentration in g/mL.[13]

Mutarotation: For sugars like D-Ribose, the optical rotation changes over time as the

anomers interconvert in solution, a phenomenon known as mutarotation.[4] Measurements

are typically taken at various time intervals until a stable, equilibrium value is reached.[4]

Structure Validation by Single-Crystal X-ray
Crystallography
X-ray crystallography provides the most definitive information on the three-dimensional atomic

arrangement, bond lengths, and bond angles in a crystalline solid.[14]

Methodology:

Crystal Growth: High-quality single crystals of D-Ribose are grown from a suitable solvent

(e.g., aqueous ethanol) through slow evaporation or cooling.[4][14]

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and

radiation damage.[14] It is then exposed to a monochromatic X-ray beam, and the diffraction

pattern is collected on a detector as the crystal is rotated.[14]

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The initial crystal structure is solved using

computational methods. This initial model is then refined against the experimental data to

optimize the atomic positions and other parameters, resulting in a final, highly accurate 3D

structure.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://digicollections.net/phint/pdf/b/7.1.4.1.4-Determination-of-optical-rotation-and-specific-ro_.pdf
https://digicollections.net/phint/pdf/b/7.1.4.1.4-Determination-of-optical-rotation-and-specific-ro_.pdf
https://digicollections.net/phint/pdf/b/7.1.4.1.4-Determination-of-optical-rotation-and-specific-ro_.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB1418895_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB1418895_EN.htm
https://www.benchchem.com/pdf/Validating_the_Structure_of_alpha_D_Idofuranose_A_Comparative_Guide_to_X_ray_Crystallography_and_NMR_Spectroscopy.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB1418895_EN.htm
https://www.benchchem.com/pdf/Validating_the_Structure_of_alpha_D_Idofuranose_A_Comparative_Guide_to_X_ray_Crystallography_and_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/Validating_the_Structure_of_alpha_D_Idofuranose_A_Comparative_Guide_to_X_ray_Crystallography_and_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/Validating_the_Structure_of_alpha_D_Idofuranose_A_Comparative_Guide_to_X_ray_Crystallography_and_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/Validating_the_Structure_of_alpha_D_Idofuranose_A_Comparative_Guide_to_X_ray_Crystallography_and_NMR_Spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow and Data Visualization
The following diagram illustrates the workflow for determining the structure of a crystalline

carbohydrate using single-crystal X-ray crystallography.
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Caption: Workflow for structure validation by X-ray crystallography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b154505?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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